molecular formula C8H8N2S2 B174720 Benzene-1,4-dicarbothioamide CAS No. 13363-51-4

Benzene-1,4-dicarbothioamide

Cat. No.: B174720
CAS No.: 13363-51-4
M. Wt: 196.3 g/mol
InChI Key: USHPIZCRGQUHGN-UHFFFAOYSA-N
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Description

Benzene-1,4-dicarbothioamide, also known as terephthaldithionamide, is a chemical compound with the molecular formula C8H8N2S2. It is a white crystalline solid that is soluble in organic solvents and has a slight odor. This compound is used in various applications, including as an antimicrobial and antifungal agent, and in the rubber and plastic industries as a promoter and antioxidant .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing benzene-1,4-dicarbothioamide involves the reaction of aniline with sulfuric acid to form aniline sulfate. This intermediate is then reacted with 2-chloroacetyl chloride to produce this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above, with careful control of reaction conditions to ensure high yield and purity. The process involves:

  • Reacting aniline with sulfuric acid to form aniline sulfate.
  • Reacting aniline sulfate with 2-chloroacetyl chloride under controlled conditions to produce this compound.

Chemical Reactions Analysis

Types of Reactions: Benzene-1,4-dicarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols and other sulfur-containing compounds.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the thioamide groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur-containing compounds.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Benzene-1,4-dicarbothioamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzene-1,4-dicarbothioamide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. This results in the antimicrobial and antifungal effects observed with this compound. The molecular targets and pathways involved include the inhibition of enzyme activity and interference with cell wall synthesis .

Comparison with Similar Compounds

    Benzene-1,4-dicarboxylic acid: This compound is structurally similar but contains carboxylic acid groups instead of thioamide groups.

    Benzene-1,4-dicarboxamide: Similar structure with amide groups instead of thioamide groups.

    Benzene-1,4-dithiol: Contains thiol groups instead of thioamide groups.

Uniqueness: Benzene-1,4-dicarbothioamide is unique due to its thioamide functional groups, which impart distinct chemical reactivity and biological activity compared to its similar compounds. The presence of sulfur atoms in the thioamide groups enhances its antimicrobial and antifungal properties, making it particularly useful in applications where these properties are desired .

Properties

IUPAC Name

benzene-1,4-dicarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHPIZCRGQUHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383565
Record name benzene-1,4-dicarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13363-51-4
Record name NSC144964
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144964
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzene-1,4-dicarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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